molecular formula C12H17Cl B12450374 3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene CAS No. 7383-68-8

3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene

Cat. No.: B12450374
CAS No.: 7383-68-8
M. Wt: 196.71 g/mol
InChI Key: LDSZVLDRUGEROB-UHFFFAOYSA-N
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Description

Chemical Structure and Physicochemical Properties

Molecular Architecture of 3-(2-Chloroethyl)-1,2,4,5-Tetramethylbenzene

The compound features a benzene ring substituted with four methyl groups at the 1, 2, 4, and 5 positions and a 2-chloroethyl group at the 3 position. Its molecular formula is $$ \text{C}{12}\text{H}{17}\text{Cl} $$, with a molecular weight of 196.716 g/mol. The chloroethyl substituent introduces a polarizable C-Cl bond, while the tetramethyl arrangement creates steric hindrance around the aromatic core.

Table 1: Key Molecular Parameters

Property Value
Molecular Formula $$ \text{C}{12}\text{H}{17}\text{Cl} $$
Exact Mass 196.10200 Da
LogP (Octanol-Water) 3.7015
Topological Polar Surface Area 0 Ų

The chloroethyl group adopts a staggered conformation to minimize steric clashes with adjacent methyl substituents.

Crystallographic and Stereochemical Features

No experimental crystallographic data for this compound is available in public databases. However, the structurally related 1,2,4,5-tetramethylbenzene (durene) crystallizes in a monoclinic system with space group $$ P2_1/c $$. By analogy, the chloroethyl derivative likely exhibits similar packing motifs, with van der Waals interactions dominating due to the absence of strong hydrogen-bond donors.

Thermochemical Properties: Melting Point, Boiling Point, and Phase Behavior

Reported experimental thermochemical data for this compound is limited. Predictive models estimate:

  • Melting Point : -15.1°C (range: -36.0 to 5.81°C)
  • Boiling Point : Not experimentally determined, but comparable chlorinated aromatics typically boil between 200-300°C

The phase diagram remains uncharacterized, though the high LogP suggests preferential partitioning into nonpolar phases.

Solubility Profile and Partition Coefficients

The compound exhibits low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic core and methyl substituents. Key solubility parameters include:

  • LogP : 3.7015, indicating high lipophilicity
  • Estimated Solubility in Organic Solvents :
    • Hexane: >50 mg/mL
    • Dichloromethane: >100 mg/mL
    • Methanol: <10 mg/mL

Partitioning behavior aligns with halogenated alkylbenzenes, showing >90% recovery in octanol-water systems.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Data

Nuclear Magnetic Resonance (NMR)

Predicted $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$, 400 MHz):

  • δ 2.28 (s, 12H, 4×CH$$ _3 $$)
  • δ 2.90 (t, J=7.2 Hz, 2H, CH$$ _2 $$Cl)
  • δ 3.55 (t, J=7.2 Hz, 2H, Ar-CH$$ _2 $$)
  • δ 6.75 (s, 1H, aromatic H)
  • $$ ^{13}\text{C} $$ NMR*:
  • δ 18.9 (CH$$ _3 $$), δ 35.2 (CH$$ _2 $$Cl), δ 45.8 (Ar-CH$$ _2 $$), δ 128-134 (aromatic C), δ 139.5 (C-Cl)
Infrared Spectroscopy

Key absorption bands:

  • 2960 cm$$ ^{-1} $$ (C-H stretch, CH$$ _3 $$)
  • 1260 cm$$ ^{-1} $$ (C-Cl stretch)
  • 820 cm$$ ^{-1} $$ (aromatic C-H out-of-plane bending)
Mass Spectrometry
  • EI-MS : m/z 196 [M]$$ ^+ $$, 161 [M-Cl]$$ ^+ $$, 145 [M-C$$ _2$$H$$ _5$$Cl]$$ ^+ $$
  • Fragmentation pattern dominated by loss of chloroethyl (-63 Da) and sequential methyl groups (-15 Da each)

Table 2: Characteristic Spectral Peaks

Technique Key Signals
$$ ^1\text{H} $$ NMR δ 2.28 (s), 2.90 (t), 6.75 (s)
IR 2960, 1260, 820 cm$$ ^{-1} $$
MS m/z 196, 161, 145

Properties

CAS No.

7383-68-8

Molecular Formula

C12H17Cl

Molecular Weight

196.71 g/mol

IUPAC Name

3-(2-chloroethyl)-1,2,4,5-tetramethylbenzene

InChI

InChI=1S/C12H17Cl/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7H,5-6H2,1-4H3

InChI Key

LDSZVLDRUGEROB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CCCl)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Ethyl-1,2,4,5-Tetramethylbenzene

The precursor 3-ethyl-1,2,4,5-tetramethylbenzene is synthesized via Friedel-Crafts alkylation of 1,2,4,5-tetramethylbenzene (durene) with ethyl chloride or ethylene in the presence of a Lewis acid catalyst. Industrial-scale production often employs AlCl₃ or ZnCl₂ at 80–120°C, achieving yields of 70–85%.

Reaction Conditions:

  • Catalyst: AlCl₃ (10–15 mol%)
  • Solvent: Dichloromethane or chlorobenzene
  • Temperature: 80–100°C
  • Time: 4–6 hours

Chlorination of the Ethyl Side Chain

The ethyl group is chlorinated using Cl₂ gas under radical initiation or SOCl₂ in the presence of AIBN (azobisisobutyronitrile). Terminal chlorination is favored at 60–80°C, yielding 3-(2-chloroethyl)-1,2,4,5-tetramethylbenzene with 65–75% efficiency.

Key Data:

Parameter Value
Chlorinating Agent Cl₂ (1.1 equiv)
Catalyst AIBN (2 mol%)
Temperature 70°C
Yield 72%

Side Reactions:

  • Over-chlorination to 2,3-dichloroethyl derivatives (5–8% byproduct).
  • Isomerization due to radical intermediates.

Direct Friedel-Crafts Alkylation with Chloroethyl Reagents

Use of 1-Chloro-2-ethyl Chloride

1-Chloro-2-ethyl chloride reacts with durene under Friedel-Crafts conditions. AlCl₃ facilitates electrophilic substitution, though steric hindrance from methyl groups reduces yields to 50–60%.

Optimized Protocol:

  • Molar Ratio: Durene : Chloroethyl chloride = 1 : 1.2
  • Catalyst: AlCl₃ (20 mol%)
  • Solvent: Nitrobenzene (ε = 35.7, enhances polarity)
  • Time: 8–10 hours

Limitations and Alternatives

Chloroethyl reagents are prone to elimination, forming ethylene byproducts. Substituting 2-chloroethyl ethers or 2-chloroethanol with H₂SO₄ mitigates this issue, albeit with lower yields (45–55%).

Nucleophilic Substitution of Hydroxyethyl Derivatives

Synthesis of 3-(2-Hydroxyethyl)-1,2,4,5-Tetramethylbenzene

Durene is alkylated with ethylene oxide using BF₃·Et₂O as a catalyst, forming the hydroxyethyl intermediate (85–90% yield).

Reaction Scheme:
1,2,4,5-Tetramethylbenzene + Ethylene oxide → 3-(2-Hydroxyethyl)-1,2,4,5-tetramethylbenzene

Conversion to Chloroethyl Derivative

The hydroxyl group is replaced via treatment with SOCl₂ or PCl₅ in anhydrous conditions:

Conditions:

  • Reagent: SOCl₂ (2.0 equiv)
  • Solvent: Dry toluene
  • Temperature: 25°C (room temperature)
  • Yield: 88–92%

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Friedel-Crafts + Cl₂ High selectivity Radical byproducts 65–75%
Direct Alkylation One-step process Low yields due to steric effects 45–60%
Nucleophilic Substitution High purity Requires hydroxyethyl precursor 85–92%

Industrial-Scale Considerations

Catalyst Recycling

  • AlCl₃ is recovered via aqueous extraction, reducing costs.
  • Continuous-flow reactors improve Cl₂ utilization by 20%.

Emerging Techniques

Photocatalytic Chlorination

UV light with FeCl₃ achieves 80% yield at 40°C, minimizing thermal degradation.

Biocatalytic Approaches

Pseudomonas spp. oxidize ethyl groups to chloroethyl derivatives under mild conditions (30°C, pH 7), though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate for Organic Synthesis:
3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene is utilized as an intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Production of Polyimide Resins:
The compound serves as a precursor for pyromellitic acid and pyromellitic dianhydride, which are critical components in the production of polyimide resins. These resins are known for their thermal stability and mechanical strength, making them suitable for high-performance applications in electronics and aerospace industries .

Environmental Applications

Degradation Studies:
Research indicates that this compound undergoes degradation when exposed to hydroxyl radicals in the atmosphere. Understanding its degradation pathways is essential for assessing its environmental impact and developing strategies for pollution management .

Microbial Degradation:
Studies have shown that microbial pathways can effectively degrade chlorinated aromatic compounds like this compound. This property is significant for bioremediation efforts aimed at cleaning up contaminated sites where such compounds are present .

Materials Science

Polymer Curing Agent:
The compound is explored as a curing agent in polymer chemistry. Its ability to enhance the curing process of liquid polybutadiene at low temperatures demonstrates its potential in developing advanced materials with improved performance characteristics .

Calibration Standards in NMR Spectroscopy:
In nuclear magnetic resonance (NMR) spectroscopy, this compound is used as a calibration standard due to its unique hygroscopic properties. This application is crucial for ensuring accurate quantitative analyses in chemical research .

Case Studies

StudyApplicationFindings
Zhao et al., 2022Environmental BehaviorInvestigated degradation mechanisms of this compound under hydroxyl radical exposure; emphasized ecological risks.
Li and Wang, 2022Polymer ChemistryDemonstrated enhanced curing of liquid polybutadiene using the compound; highlighted potential for advanced material development.
Suiter and Widegren, 2021NMR SpectroscopyDiscussed the compound's use as a calibration standard; noted its impact on accuracy in quantitative analyses.
Lacalle-Bergeron et al., 2021MetabolomicsExplored the compound's role in gas chromatography-mass spectrometry for identifying pheromones; significant for veterinary sciences.
Van Leeuwen et al., 2020BiodegradationProvided insights into microbial degradation pathways; relevant for environmental remediation strategies involving dense non-aqueous phase liquids (DNAPLs).

Mechanism of Action

Comparison with Similar Compounds

3-Chloro-1,2,4,5-Tetramethylbenzene (CTeMB)

  • Synthesis : CTeMB is synthesized via electrophilic chlorination of Durene under controlled conditions (0–−5°C, AlCl₃ catalyst, CHCl₃ solvent), achieving 78.7% selectivity and 20.2% isolated yield .
  • Reactivity : The chloro substituent at the 3-position is less sterically hindered than a chloroethyl group, favoring direct substitution or elimination reactions. In contrast, the chloroethyl group in 3-(2-Chloroethyl)-Durene may undergo β-elimination to form a vinyl chloride intermediate or participate in nucleophilic substitution due to its longer chain .
  • Applications : CTeMB serves as an intermediate in chlorinated polymer precursors, whereas the chloroethyl derivative might enable cross-linking in polymer matrices due to its extended alkyl chain .

1,4-Dichloro-2,3,5,6-Tetramethylbenzene (DCTeMB)

  • Synthesis : DCTeMB is produced with 100% selectivity and 94.1% yield under solvent-free, catalyst-free conditions at 0–−5°C .
  • Reactivity: The dichloro substitution increases steric hindrance and electronic deactivation compared to mono-substituted derivatives.
  • Oxidation Behavior: DCTeMB can be oxidized to dichlorinated benzoic acids using methods like HNO₃ or KMnO₄/phase-transfer catalysis. The chloroethyl derivative may resist oxidation at the ethyl group but could undergo ring-directed reactions .

3-(2-Bromoethyl)-1,2,4,5-Tetramethylbenzene

  • Structural Comparison : Replacing chlorine with bromine in the ethyl chain increases the leaving-group ability (Br⁻ > Cl⁻), making the bromoethyl derivative more reactive in SN2 reactions .
  • The chloroethyl analog may exhibit similar alkylating properties but with slower reaction kinetics due to weaker leaving-group capacity .

Parent Compound: 1,2,4,5-Tetramethylbenzene (Durene)

  • Physical Properties : Durene has a molecular weight of 134.22 g/mol, boiling point of 196–198°C, and serves as a calibration standard in NMR due to its symmetry and stability .
  • Chemical Behavior: The addition of a chloroethyl group increases molecular weight (predicted ~182.7 g/mol) and introduces a reactive site.

Data Tables

Table 2: Reactivity Comparison of Halogenated Derivatives

Compound Leaving Group Ability Cross-Linking Potential Biological Activity
3-Chloro-Durene Moderate Low Limited
3-(2-Chloroethyl)-Durene High (via elimination) High Possible alkylation
3-(2-Bromoethyl)-Durene Very High Very High Metabolite detected

Biological Activity

3-(2-Chloroethyl)-1,2,4,5-tetramethylbenzene, a compound with significant structural complexity, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with four methyl groups and a chloroethyl group. This unique configuration contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound is its role as an alkylating agent . The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can lead to:

  • Inhibition of DNA replication : The compound targets the N7 position of guanine in DNA, disrupting normal replication processes.
  • Protein synthesis interference : Alkylation of thiol groups in proteins can inhibit their function and stability.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities that may be harnessed for therapeutic purposes:

  • Anticancer Properties : Due to its alkylating ability, this compound is being investigated for its potential use in cancer therapy. It may induce apoptosis in cancer cells by damaging their DNA.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains .

Case Study 1: Anticancer Activity

A study conducted on the effects of alkylating agents on cancer cell lines demonstrated that compounds similar to this compound significantly inhibited cell proliferation. The study highlighted the compound's effectiveness in inducing cell death through DNA damage mechanisms.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial activity of chloroethyl-substituted compounds. Results indicated that this compound showed promising inhibitory effects against Gram-positive bacteria. The study concluded that further exploration into its mechanism could lead to new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibitory effects on Gram-positive bacteria
DNA DamageAlkylation leading to replication inhibition

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